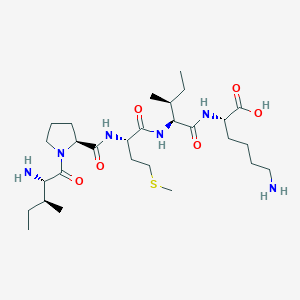

Bax inhibitor peptide, negative control

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWAAYKVABJBAQ-FQJIPJFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bax Inhibitor Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pro-apoptotic protein Bax plays a pivotal role in the intrinsic pathway of apoptosis. Its activation, conformational change, and subsequent translocation to the mitochondria are critical steps leading to mitochondrial outer membrane permeabilization and the release of apoptogenic factors. The Bax inhibitor peptide V5 (BIP-V5), a cell-permeable pentapeptide with the sequence Val-Pro-Met-Leu-Lys (VPMLK), has emerged as a significant tool for studying and inhibiting Bax-mediated apoptosis. Derived from the Bax-binding domain of human Ku70, BIP-V5 directly interferes with the apoptotic cascade by preventing the activation of Bax. This technical guide provides a comprehensive overview of the mechanism of action of Bax inhibitor peptide, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction

Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with the pro-apoptotic member Bax being a key executioner. In healthy cells, Bax exists as a soluble monomer primarily in the cytosol.[1] Upon receiving an apoptotic stimulus, Bax undergoes a significant conformational change, leading to its insertion into the outer mitochondrial membrane, oligomerization, and the formation of pores that release cytochrome c and other pro-apoptotic factors into the cytosol.

The discovery that the DNA repair protein Ku70 can sequester Bax in the cytoplasm and inhibit its pro-apoptotic function opened new avenues for the development of targeted apoptosis inhibitors.[2] Bax inhibitor peptide V5 (BIP-V5) was designed based on the minimal Bax-binding domain of Ku70. This guide will delve into the molecular mechanisms by which BIP-V5 exerts its inhibitory effects on Bax.

Mechanism of Action

The primary mechanism of action of Bax inhibitor peptide V5 is the direct inhibition of Bax activation. This is achieved by preventing the conformational changes necessary for its translocation from the cytosol to the mitochondria.[3]

Inhibition of Bax Conformational Change and Mitochondrial Translocation

BIP-V5 is a cell-permeable peptide that competitively interacts with Bax, presumably at the same site as Ku70.[4] This interaction is thought to stabilize the inactive conformation of Bax, preventing the exposure of its mitochondrial targeting domain. By keeping Bax in its soluble, cytosolic form, BIP-V5 effectively blocks a critical initiation step of the intrinsic apoptotic pathway.[3] Studies have shown that in the presence of apoptotic stimuli, cells treated with BIP-V5 exhibit significantly reduced translocation of Bax to the mitochondria.[5][6][7]

Modulation of Apoptosis-Related Protein Expression

Beyond its direct interaction with Bax, BIP-V5 treatment has been shown to modulate the expression levels of other key apoptosis-regulating proteins. In some cellular contexts, treatment with BIP-V5 leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP).[5][8][9][10][11] Concurrently, it can downregulate the expression of pro-apoptotic proteins like Bad and the p65 subunit of NF-κB.[5][8][9][10][11] This broader impact on the cellular apoptotic machinery suggests that the effects of BIP-V5 may extend beyond simple Bax sequestration.

The proposed signaling pathway for the mechanism of action of Bax inhibitor peptide V5 is illustrated below:

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. Regulation of Ku70-Bax Complex in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Bax-Inhibiting Peptide, V5 A cell-permeable pentapeptide based on the Ku70-Bax inhibiting domain that offers cytoprotection. | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bax translocation to mitochondria subsequent to a rapid loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. abmole.com [abmole.com]

- 9. medkoo.com [medkoo.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Bax inhibitor peptide V5 acetate | Apoptosis | TargetMol [targetmol.com]

An In-depth Technical Guide to the Function of Cell-permeable Bax Inhibitor Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pro-apoptotic protein Bax is a critical regulator of the intrinsic pathway of apoptosis. Its activation and subsequent translocation to the mitochondria represent a key commitment step towards programmed cell death. Consequently, the inhibition of Bax has emerged as a promising therapeutic strategy for a range of pathologies characterized by excessive apoptosis, including neurodegenerative diseases, ischemic injury, and certain autoimmune disorders. This technical guide provides a comprehensive overview of cell-permeable Bax inhibitor peptides (BIPs), focusing on their mechanism of action, experimental evaluation, and therapeutic potential. We will delve into the core functions of these peptides, provide detailed experimental protocols for their characterization, and present available quantitative data to facilitate their application in research and drug development.

The Role of Bax in Apoptosis and the Rationale for Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins, to which Bax belongs, are central regulators of apoptosis.[1] This family includes both pro-apoptotic members, like Bax and Bak, and anti-apoptotic members, such as Bcl-2 and Bcl-xL.[1] In healthy cells, Bax exists as an inactive monomer in the cytosol.[2] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane.[2][3] At the mitochondria, Bax oligomerizes and forms pores, which increase the permeability of the outer mitochondrial membrane.[3] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol.[1] Cytosolic cytochrome c then triggers the activation of caspases, a family of proteases that execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4]

Given its pivotal role in initiating mitochondrial-mediated apoptosis, the inhibition of Bax presents a compelling therapeutic approach to prevent unwanted cell death. Cell-permeable Bax inhibitor peptides are designed to specifically interfere with Bax function, thereby preventing the downstream cascade of apoptotic events.

Mechanism of Action of Cell-Permeable Bax Inhibitor Peptides

Several Bax inhibitor peptides have been developed, with many originating from the Bax-binding domain of Ku70, a protein involved in DNA repair and apoptosis regulation.[5] These peptides are typically rendered cell-permeable through the inclusion of protein transduction domains or by their inherent short and often hydrophobic/cationic nature.

The primary mechanism of action for these peptides is the direct binding to Bax, which prevents its activation and translocation to the mitochondria. For instance, the well-characterized Bax Inhibitor Peptide V5 (sequence: VPMLK) is derived from the human Ku70 protein. It has been shown to interact with Bax, inhibiting the conformational changes required for its activation and subsequent migration to the mitochondria. By sequestering Bax in the cytosol in its inactive state, these peptides effectively block the initiation of the intrinsic apoptotic pathway.

Quantitative Data on Bax Inhibitor Peptide Efficacy

While extensive quantitative data from head-to-head comparative studies of various Bax inhibitor peptides is limited in the public domain, the following tables summarize the available information on their effective concentrations and observed effects in various in vitro models. It is important to note that the optimal concentration of a given peptide is highly dependent on the cell type, the nature and intensity of the apoptotic stimulus, and the experimental conditions.

Table 1: Characteristics of Common Bax Inhibitor Peptides

| Peptide Name | Sequence | Origin | Reference |

| Bax Inhibitor Peptide V5 | VPMLK | Human Ku70 | |

| Bax Inhibitor Peptide P5 | PMLKE | Human Ku70 | [6] |

| Bax Inhibiting Peptide (mouse) | VPTLK | Mouse Ku70 | [5] |

| Bax Inhibiting Peptide (rat) | VPALR | Rat Ku70 | [5] |

Table 2: Efficacy of Bax Inhibitor Peptide V5 in In Vitro Models

| Cell Line | Apoptotic Inducer | BIP V5 Concentration | Observed Effect | Reference |

| HeLa | UVC, Staurosporine | Not specified | Protection from apoptosis | [7] |

| U87-MG (glioma) | Cisplatin, Etoposide, Doxorubicin | Not specified | Inhibition of apoptosis | [7] |

| MCF-7 (breast cancer) | Cisplatin, Etoposide, Doxorubicin | Not specified | Inhibition of apoptosis | [7] |

| LNCaP (prostate cancer) | Cisplatin, Etoposide, Doxorubicin | Not specified | Inhibition of apoptosis | [7] |

| Mouse pancreatic islets | Not specified | 100 µM | Decreased levels of pro-apoptotic proteins (Bax, Bad), increased levels of anti-apoptotic proteins (XIAP, Bcl-2) | [7] |

| H9c2 | Triptolide (TP) | 100 µM | Ameliorated mitochondrial dysfunction, modulated translocation and expression of Bax | [8] |

Table 3: General Effective Concentrations of Bax Inhibitor Peptides (BIPs)

| Cell Lines | Apoptotic Inducers | Effective Concentration Range | Reference |

| HeLa, HEK293T, HEK293, DAMI, HUVEC, MEFs | Etoposide, Doxorubicin, Taxol, Staurosporine | 50 - 400 µM | [5] |

| HEK293T | Bax overexpression | 200 µM | [5] |

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the function and efficacy of cell-permeable Bax inhibitor peptides.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate Buffered Saline (PBS)

-

Treated and untreated cells

Procedure:

-

Induce apoptosis in your target cells using an appropriate stimulus. Include a vehicle-treated control group.

-

Harvest the cells by centrifugation. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Analysis of Bax Translocation by Immunofluorescence

This protocol visualizes the subcellular localization of Bax to assess its translocation to mitochondria upon apoptotic stimulation.

Materials:

-

Cells grown on glass coverslips

-

Apoptosis-inducing agent

-

4% Paraformaldehyde in PBS

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody against Bax

-

Fluorochrome-conjugated secondary antibody

-

Mitochondrial marker (e.g., MitoTracker Red CMXRos)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Seed cells on glass coverslips and treat with the desired apoptotic stimulus and/or Bax inhibitor peptide.

-

If using a mitochondrial dye, incubate the cells with MitoTracker according to the manufacturer's instructions prior to fixation.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.

-

Incubate the cells with the primary anti-Bax antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorochrome-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. Co-localization of the Bax signal with the mitochondrial marker indicates translocation.

Detection of Cytochrome c Release by Western Blotting

This protocol determines the amount of cytochrome c released from the mitochondria into the cytosol.

Materials:

-

Treated and untreated cells

-

Cytosolic Extraction Buffer (e.g., containing digitonin or a commercially available kit)

-

Mitochondrial Lysis Buffer

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cytochrome c and a cytosolic loading control (e.g., GAPDH or β-actin) and a mitochondrial loading control (e.g., COX IV or VDAC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Harvest and wash the cells as described in the apoptosis assay.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a suitable extraction buffer and centrifugation protocol.[9]

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with antibodies against the cytosolic and mitochondrial loading controls to ensure proper fractionation and equal loading. An increase in the cytochrome c signal in the cytosolic fraction of treated cells indicates its release from the mitochondria.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11]

Materials:

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

PBS

-

DAPI (optional, for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Prepare cells or tissue sections on slides.

-

Fix the samples with a fixation solution.[11]

-

Wash with PBS.

-

Permeabilize the samples to allow the TdT enzyme to access the DNA.[11]

-

Wash with PBS.

-

Incubate the samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.[11]

-

Wash with PBS to remove unincorporated nucleotides.

-

If using a fluorescent label, you can counterstain with DAPI.

-

Mount the slides with mounting medium.

-

Analyze the samples under a fluorescence microscope. TUNEL-positive cells will show a fluorescent signal in the nucleus.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: The intrinsic apoptotic pathway initiated by Bax and its inhibition by Ku70 and cell-permeable Bax inhibitor peptides.

Caption: A typical experimental workflow for evaluating the efficacy of a cell-permeable Bax inhibitor peptide.

Conclusion and Future Directions

Cell-permeable Bax inhibitor peptides represent a valuable class of research tools and potential therapeutic agents for mitigating pathological cell death. Their ability to directly target a key initiator of the intrinsic apoptotic pathway offers a specific and potent mechanism of cytoprotection. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of action of novel and existing Bax inhibitor peptides.

Future research in this area will likely focus on the development of peptides with enhanced stability, cell permeability, and target affinity. Furthermore, the exploration of these peptides in a wider range of in vivo disease models will be crucial for translating their therapeutic potential from the laboratory to the clinic. As our understanding of the intricate regulation of apoptosis continues to grow, so too will the opportunities for designing more sophisticated and effective Bax-targeted therapies.

References

- 1. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]

- 2. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Cell Penetrating Penta-Peptides (CPP5s) and Bax Inhibiting Peptides (BIPs): Protocol for their application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bax inhibitor peptide P5 (CAS 579492-83-4): R&D Systems [rndsystems.com]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abcam.com [abcam.com]

- 10. opentrons.com [opentrons.com]

- 11. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Ku70-Bax Interaction: Core Mechanisms, Regulation, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

The intricate regulation of apoptosis is paramount for cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. At the heart of the intrinsic apoptotic pathway lies the pro-apoptotic protein Bax, the activation of which is a critical commitment step towards mitochondrial outer membrane permeabilization and subsequent cell death. The DNA repair protein Ku70 has emerged as a key cytosolic regulator of Bax, functioning as a direct inhibitor to suppress apoptosis. This technical guide provides a comprehensive overview of the molecular interaction between Ku70 and Bax, detailing the underlying mechanisms, regulatory networks, and the experimental methodologies used for its investigation. We explore the pivotal role of post-translational modifications, particularly acetylation and ubiquitylation, in modulating the stability of the Ku70-Bax complex. Furthermore, we present key signaling pathways, quantitative data, and detailed experimental protocols to equip researchers with the knowledge required to explore this interaction as a potential therapeutic target.

Introduction: The Dual Roles of Ku70

Ku70 is a highly conserved protein, best known for its canonical function in the nucleus as a critical component of the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair.[1] In this context, it forms a heterodimer with Ku80, which binds to broken DNA ends and recruits the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] However, a significant body of research has unveiled a crucial extranuclear, anti-apoptotic role for Ku70 in the cytoplasm.[2][3]

In the cytosol, Ku70 acts as a direct inhibitor of Bax, a pro-apoptotic member of the Bcl-2 family.[4][5] Under homeostatic conditions, Bax is a monomeric, inactive protein primarily residing in the cytosol.[6] Upon receiving apoptotic stimuli, Bax undergoes a conformational change, translocates to the mitochondria, oligomerizes, and initiates the cascade of events leading to cell death.[2][7][8] The interaction between cytosolic Ku70 and Bax serves as a critical checkpoint, sequestering Bax and preventing its mitochondrial translocation, thereby inhibiting apoptosis.[2][3][6]

The Molecular Basis of the Ku70-Bax Interaction

The inhibitory function of Ku70 is mediated by a direct physical association with Bax. This interaction effectively acts as a "parking brake," holding Bax in an inactive state in the cytoplasm.

-

Binding Domains: The interaction is specific, involving the C-terminal region of Ku70 and the N-terminus of Bax.[2] Studies have mapped the Bax-binding domain of Ku70 to residues 578-609.[1] Peptides designed from this region, known as Bax-inhibiting peptides (BIP), have been shown to bind Bax and suppress its mitochondrial translocation and pro-apoptotic activity.[6][9]

-

Mechanism of Inhibition: By binding to Bax, Ku70 sterically hinders the conformational changes required for Bax activation and subsequent translocation to the mitochondria.[2][3] Overexpression of Ku70 suppresses Bax-mediated apoptosis, while its downregulation or depletion enhances cellular sensitivity to apoptotic stimuli.[2][10]

Regulation of the Ku70-Bax Complex

The association between Ku70 and Bax is not static but is dynamically regulated by a network of post-translational modifications (PTMs) and interacting proteins. This regulatory layer allows the cell to rapidly respond to stress signals and decide between survival and death.

Acetylation and Deacetylation: The Master Switch

The most well-characterized mechanism governing the Ku70-Bax interaction is the reversible acetylation of Ku70.[11][12][13]

-

Acetylation Promotes Dissociation: Upon apoptotic stimuli, Ku70 is acetylated by the acetyltransferases CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF).[11][12][14] This acetylation occurs on specific lysine residues within the C-terminal domain, most notably K539 and K542 .[1][11][12] Acetylation induces a conformational change in Ku70 that disrupts its binding to Bax.[11][14] The liberated Bax is then free to translocate to the mitochondria and initiate apoptosis.[1][4]

-

Deacetylation Promotes Association: Under normal growth conditions, Ku70 is maintained in a hypoacetylated state by histone deacetylases (HDACs), such as HDAC6 and the NAD+-dependent deacetylase SIRT1.[13][15] This unacetylated state is required for Ku70 to bind and sequester Bax, thus promoting cell survival.[15] The use of HDAC inhibitors (HDACi) can force Ku70 acetylation, leading to Bax release and apoptosis, which is a rationale for their use in cancer therapy.[13]

Deubiquitylation: A Dual-Function Regulation

Beyond simple sequestration, Ku70 plays a more complex role in regulating Bax stability through its intrinsic deubiquitylase (DUB) activity.[14][15][16]

-

Bax Ubiquitylation and Degradation: Newly synthesized Bax can be ubiquitylated, a modification that tags it for degradation by the proteasome.[14][15] This serves as a mechanism to prevent the uncontrolled accumulation of a potent pro-apoptotic factor.

-

Ku70 as a Bax Deubiquitylase: In the absence of Ku70, cells accumulate ubiquitylated Bax.[14][15][16] Ku70 directly binds to ubiquitylated Bax and hydrolyzes polyubiquitin chains, converting them into monoubiquitin.[14][15] This deubiquitylation stabilizes Bax. Therefore, the Ku70-Bax complex serves a dual purpose: it not only sequesters Bax away from the mitochondria but also maintains a ready reservoir of active, deubiquitylated Bax that can be rapidly released upon an apoptotic signal.[14][15]

Other Interacting Partners: The Case of Caveolin-1

Other proteins can modulate the Ku70-Bax interaction. Caveolin-1, the primary structural protein of caveolae, has been identified as a novel Ku70-binding protein.[17][18]

-

Caveolin-1 Stabilizes the Complex: Caveolin-1 binds to Ku70 and this interaction is enhanced following treatment with chemotherapeutic drugs.[17][18] The binding of Caveolin-1 to Ku70 inhibits the drug-induced release of Bax from the complex.[17][18] Consequently, knockdown of Caveolin-1 enhances apoptosis by promoting the dissociation of Bax from Ku70.[18] This suggests that the Caveolin-1/Ku70/Bax ternary complex acts as a potent anti-apoptotic assembly.

Signaling Pathways and Visualizations

The interplay between Ku70, Bax, and their regulators can be visualized as a signaling pathway that dictates cell fate.

References

- 1. Regulation of Ku70-Bax Complex in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ku70 suppresses the apoptotic translocation of Bax to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ku70-suppresses-the-apoptotic-translocation-of-bax-to-mitochondria - Ask this paper | Bohrium [bohrium.com]

- 4. Cytosolic Ku70 regulates Bax-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytoprotective membrane-permeable peptides designed from the Bax-binding domain of Ku70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of Ku70 and Bax in epigallocatechin-3-gallate-induced apoptosis of A549 cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acetylation of the C terminus of Ku70 by CBP and PCAF controls Bax-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cris.biu.ac.il [cris.biu.ac.il]

- 13. Regulation of ku70-bax complex in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Regulation of the proapoptotic factor Bax by Ku70-dependent deubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of the proapoptotic factor Bax by Ku70-dependent deubiquitylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of Caveolin-1 with Ku70 Inhibits Bax-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interaction of caveolin-1 with Ku70 inhibits Bax-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bax Inhibitor Peptides for Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuronal apoptosis, or programmed cell death, is a critical factor in the pathology of acute neurotoxic events such as stroke and traumatic brain injury, as well as chronic neurodegenerative diseases like Alzheimer's and Parkinson's. A key mediator of the intrinsic apoptotic pathway is the Bax protein. Upon activation, Bax translocates to the mitochondria, leading to membrane permeabilization, release of pro-apoptotic factors like cytochrome c, and subsequent caspase activation. Consequently, inhibiting Bax activation presents a promising therapeutic strategy for neuroprotection. This technical guide provides an in-depth overview of Bax inhibitor peptides (BIPs), summarizing their mechanism of action, quantitative efficacy from key studies, detailed experimental protocols, and the underlying signaling pathways.

The Role of Bax in Neuronal Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins, to which Bax belongs, are central regulators of apoptosis. In healthy neurons, Bax exists as an inactive monomer in the cytosol. In response to apoptotic stimuli (e.g., oxidative stress, DNA damage, excitotoxicity), Bax undergoes a conformational change, exposing its N-terminus. This triggers its translocation to the outer mitochondrial membrane, where it oligomerizes to form pores, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This event is a point of no return, committing the cell to apoptosis.

Several Bax-inhibiting peptides have been developed, often derived from the Bax-binding domain of Ku70, a protein that naturally sequesters Bax in the cytosol.[1] These peptides, typically short sequences of amino acids, are designed to mimic this inhibitory interaction. To overcome the blood-brain barrier and cell membranes, they are frequently fused to cell-penetrating peptides (CPPs) like the TAT peptide from HIV.[1]

Signaling Pathway of Bax-Mediated Apoptosis and Inhibition

The following diagram illustrates the intrinsic apoptotic pathway and the intervention point for Bax inhibitor peptides.

Caption: Intrinsic apoptosis pathway showing Bax activation and inhibition.

Quantitative Efficacy of Bax Inhibitor Peptides

Numerous preclinical studies have demonstrated the neuroprotective potential of Bax inhibitor peptides across various models of neuronal injury. The data consistently show a reduction in cell death and an improvement in functional outcomes.

Table 1: In Vivo Neuroprotection Data

| Peptide | Model | Dosage & Administration | Key Quantitative Outcome | Reference |

| BIP | Neonatal Hypoxic-Ischemic (HI) Brain Injury (Mouse) | 5 µL, 5 mg/mL (ICV injection) | 41.2% reduction in brain injury volume at 5 days post-HI.[2][3] | Wang et al., 2010 |

| VPALR | Global Cerebral Ischemia (Rat) | i.c.v. injection 1h post-ischemia | ~78% reduction in delayed neuronal damage in the hippocampal CA1 region.[4][5] | Choi et al., 2010 |

| Bip-V5 | 6-OHDA Parkinson's Model (Rat) | Intrastriatal pre-administration | Significantly decreased amphetamine-induced rotation and loss of dopaminergic neurons.[6] | Pan et al., 2016 |

| VPMLK | NMDA-induced Retinal Damage (Rat) | 12 nmol (intravitreal co-injection) | Prevented reduction in RGCs (80% of control vs 65% in NMDA-only group).[1] | Ohashi et al., 2006 |

Table 2: In Vitro Neuroprotection Data

| Peptide | Cell Type / Model | Challenge | Peptide Concentration | Key Quantitative Outcome | Reference |

| VPMLK | Purified Rat Retinal Ganglion Cells (RGCs) | Hypoxia (12h) | 50 µM | Cell viability increased from 49.0% to 57.1% .[2] | Chen et al., 2005 |

| VPMLK | Purified Rat Retinal Ganglion Cells (RGCs) | Hypoxia (12h) | 200 µM | Cell viability increased from 49.0% to 61.3% .[2] | Chen et al., 2005 |

| VPMLK | Purified Rat Retinal Ganglion Cells (RGCs) | NMDA (50 µM) | 200 µM | Cell viability increased from 73.3% to 93.2% .[1] | Ohashi et al., 2006 |

| VPMLK | Purified Rat Retinal Ganglion Cells (RGCs) | Kainate (25 µM) | 200 µM | Cell viability increased from 63.9% to 83.9% .[1] | Ohashi et al., 2006 |

| BIP-V5 | H9c2 cells | Triptolide (160 nM) | 100 µM | Significantly rescued cells from apoptosis.[7] | MCE Data |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in Bax inhibitor peptide research.

In Vitro Neuroprotection Assay Workflow

The diagram below outlines a typical workflow for assessing the neuroprotective efficacy of a Bax inhibitor peptide in a cell culture model.

Caption: Standard workflow for an in vitro neuroprotection experiment.

Protocol: Primary Neuronal Culture

Culturing primary neurons is essential for in vitro modeling of neurodegenerative processes.

-

Plate Coating: Coat culture plates (e.g., 96-well) or glass coverslips with an adhesion substrate like Poly-D-Lysine or Poly-L-Ornithine. Incubate overnight at 37°C, then wash thoroughly with sterile water.

-

Tissue Dissection: Isolate desired brain tissue (e.g., hippocampus, cortex) from embryonic day 18 (E18) mouse or rat pups under sterile conditions. Place tissue in a chilled dissection solution (e.g., Hibernate-A).

-

Dissociation: Mince the tissue and digest with a proteolytic enzyme like papain or trypsin for 15-30 minutes at 37°C to create a single-cell suspension.

-

Trituration: Gently triturate the cell suspension using a series of fire-polished Pasteur pipettes with decreasing bore sizes to achieve a homogenous single-cell suspension.

-

Plating: Count viable cells using a hemocytometer and Trypan Blue exclusion. Plate the cells onto the coated plates at a desired density (e.g., 1,000–5,000 cells/mm²) in a serum-free neuronal culture medium (e.g., Neurobasal Plus) supplemented with B-27 and GlutaMAX.

-

Maintenance: Incubate cultures at 37°C in a 5% CO₂ humidified incubator. Perform partial media changes every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Also, prepare a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).

-

Cell Treatment: After the experimental treatment period (as outlined in the workflow), carefully aspirate the culture medium from each well of the 96-well plate.

-

MTT Addition: Add 50 µL of serum-free medium and 50 µL of the MTT stock solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After incubation, add 150 µL of the MTT solubilization solution to each well.

-

Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 590 nm using a microplate spectrophotometer. Cell viability is expressed as a percentage relative to untreated control cells.

Protocol: In Vivo Assessment via Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents, which can be impaired by neurodegeneration.

-

Apparatus: Use a circular pool (100-160 cm diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged ~1 cm below the water surface in a fixed location within one of the four designated quadrants. The room should have various distal visual cues.

-

Acquisition Phase (Learning): For 4-6 consecutive days, conduct 4 trials per day for each animal. In each trial, the mouse is placed into the pool from one of four different starting positions and is given 60 seconds to find the hidden platform. If it fails, it is guided to the platform. The animal remains on the platform for 10-15 seconds before being returned to its cage.

-

Probe Trial (Memory): 24 hours after the final acquisition trial, the platform is removed from the pool. The mouse is allowed to swim freely for 60 seconds.

-

Data Collection: An overhead video camera connected to tracking software records the animal's swim path, latency to find the platform (acquisition), time spent in the target quadrant (probe trial), and number of platform location crosses (probe trial).

-

Analysis: Improved performance in a peptide-treated group compared to a vehicle-treated ischemic/disease model group (e.g., shorter escape latencies, more time in the target quadrant) indicates a neuroprotective effect on cognitive function.[8][9]

Conclusion and Future Directions

Bax inhibitor peptides have consistently demonstrated significant neuroprotective effects in a wide range of preclinical models. By directly targeting a critical executioner of the intrinsic apoptotic pathway, these molecules can preserve neuronal integrity and improve functional outcomes following injury or neurodegenerative insult. The quantitative data presented highlight their potential potency. The detailed protocols provided herein offer a standardized framework for researchers aiming to evaluate novel Bax inhibitors or explore their efficacy in different disease contexts. Future research should focus on optimizing peptide stability, improving delivery across the blood-brain barrier, and transitioning these promising preclinical findings into clinical trials for acute and chronic neurological disorders.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Neuroprotective effect of Bax-inhibiting peptide on neonatal brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]

- 5. Post-treatment of Bax-inhibiting peptide reduces neuronal death and behavioral deficits following global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay [bio-protocol.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morris Water Maze Training in Mice Elevates Hippocampal Levels of Transcription Factors Nuclear Factor (Erythroid-derived 2)-like 2 and Nuclear Factor Kappa B p65 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bax Inhibitor Peptide V5 (BIP-V5) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bax inhibitor peptide V5 (BIP-V5) is a cell-permeable pentapeptide that serves as a potent inhibitor of Bax-mediated apoptosis.[1][2][3] Bax, a pro-apoptotic member of the Bcl-2 family, plays a crucial role in the mitochondrial pathway of apoptosis.[4][5][6] BIP-V5 functions by preventing the conformational change and subsequent translocation of Bax to the mitochondria, a key step in the initiation of apoptosis.[2][3][7] These application notes provide a comprehensive overview and detailed protocols for the use of BIP-V5 in cell culture experiments.

BIP-V5 was designed based on the Bax-binding domain of human Ku70.[3] It has been shown to protect various human, mouse, rat, and porcine cells from apoptosis.[8] The peptide is stable in cell culture medium for approximately three days.[8][9]

Mechanism of Action

BIP-V5 is a cell-permeable synthetic peptide that inhibits Bax-mediated apoptosis.[2][3] Its mechanism of action involves blocking the Ku70 binding domain, which in turn prevents the conformational change and mitochondrial translocation of Bax.[2][7] By inhibiting Bax activation, BIP-V5 effectively blocks the downstream events of the intrinsic apoptotic pathway, including the release of cytochrome c from the mitochondria and the activation of caspases.

The signaling pathway affected by BIP-V5 is depicted below:

Quantitative Data Summary

The following tables summarize the quantitative effects of BIP-V5 on protein expression and apoptosis inhibition as reported in various studies.

Table 1: Effect of BIP-V5 on Apoptotic and Anti-Apoptotic Protein Expression

| Protein | Change in Expression | Fold Change | Reference |

| Bcl-2 | Upregulation | > 3-fold | [1][10] |

| XIAP | Upregulation | > 11-fold | [1][10] |

| Bax | Downregulation | 10-fold | [1][10] |

| Bad | Downregulation | 30-fold | [1][10] |

| NF-κB-p65 | Downregulation | ~50% | [1][10] |

Table 2: Effective Concentrations of BIP-V5 in Cell Culture

| Cell Line | Apoptosis Inducer | Effective BIP-V5 Concentration | Effect | Reference |

| STF-cMyc | Not specified | 0-50 µM | Reduced cell death | [1] |

| H9c2 | Trichostatin A (160 nM) | 100 µM | Ameliorated mitochondrial dysfunction | [1] |

| PAH-PASMCs | HDAC6 inhibitors | 200 µM | Rescued cells from apoptosis | [1] |

| Islets | Isolation/Transplantation Stress | 100 µM | Improved islet function | [1][10] |

| HeLa | UVC, Staurosporine | Not specified | Protected from apoptosis | [10] |

| U87-MG, MCF-7, LNCaP | Cisplatin, Etoposide, Doxorubicin | Not specified | Inhibited apoptosis | [10] |

| HEK293T | Bax overexpression | 200 µM | Protection from apoptosis | [9] |

Experimental Protocols

Reconstitution of BIP-V5

Bax inhibitor peptide V5 is typically supplied as a lyophilized powder.

-

Reconstitution Solvent: Soluble to 1 mg/ml in water.[3] For cell culture use, sterile phosphate-buffered saline (PBS) or cell culture medium is recommended. For higher stock concentrations, fresh DMSO can be used (up to 100 mg/mL).[2]

-

Stock Solution Preparation:

-

Briefly centrifuge the vial to ensure the powder is at the bottom.

-

To prepare a 1 mM stock solution, add the appropriate volume of sterile PBS or culture medium. For example, for 1 mg of peptide (MW: 586.79 g/mol ), add 1.704 mL of solvent.

-

Gently vortex or pipette to dissolve the peptide completely.

-

-

Storage: Store the lyophilized peptide at -20°C.[3] Following reconstitution, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8] Stock solutions are generally stable for up to 3 months at -20°C.[8]

General Protocol for Inhibition of Apoptosis in Adherent Cell Lines

This protocol provides a general guideline. Optimization of cell density, BIP-V5 concentration, and incubation times may be necessary for specific cell lines and experimental conditions.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Bax inhibitor peptide V5 (BIP-V5) stock solution

-

Apoptosis-inducing agent

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)

Workflow Diagram:

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

-

-

BIP-V5 Pre-treatment:

-

Prepare the desired concentrations of BIP-V5 in fresh, pre-warmed complete culture medium. A typical concentration range is 10-200 µM.[8][11] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and apoptosis inducer.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve BIP-V5) and a negative control peptide if available.

-

Remove the old medium from the cells and replace it with the medium containing BIP-V5 or the vehicle control.

-

Pre-incubate the cells with BIP-V5 for at least 1 hour at 37°C.[1]

-

-

Induction of Apoptosis:

-

Prepare the apoptosis-inducing agent at the desired concentration in complete culture medium.

-

Add the apoptosis inducer to the wells already containing BIP-V5 or the vehicle control.

-

Include a control group of cells that are not treated with the apoptosis inducer.

-

-

Incubation:

-

Incubate the cells for a period appropriate for the chosen apoptosis inducer (typically 24-48 hours).

-

-

Assessment of Apoptosis:

-

Harvest the cells by trypsinization, collecting both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Stain the cells using an apoptosis detection method of choice, such as Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.

-

Alternatively, apoptosis can be assessed by Western blotting for cleaved caspase-3 or PARP, or by a TUNEL assay.

-

Concluding Remarks

Bax inhibitor peptide V5 is a valuable tool for studying the mechanisms of Bax-mediated apoptosis and for exploring potential therapeutic strategies to prevent unwanted cell death. The protocols provided here offer a starting point for researchers to incorporate BIP-V5 into their cell culture experiments. As with any experimental system, optimization of the protocol for specific cell types and conditions is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Bax inhibitor peptide V5 (CAS 579492-81-2): R&D Systems [rndsystems.com]

- 4. apexbt.com [apexbt.com]

- 5. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bax-derived membrane-active peptides act as potent and direct inducers of apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Bax-Inhibiting Peptide, V5 A cell-permeable pentapeptide based on the Ku70-Bax inhibiting domain that offers cytoprotection. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Cell Penetrating Penta-Peptides (CPP5s) and Bax Inhibiting Peptides (BIPs): Protocol for their application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abmole.com [abmole.com]

- 11. Bax-Inhibiting Peptide, V5 - Calbiochem | 196810 [merckmillipore.com]

Application Notes and Protocols for Bax Inhibitor Peptide Negative Control Experimental Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments involving Bax inhibitor peptides, with a critical focus on the proper use and validation of negative controls. Adherence to these protocols will ensure the generation of robust and specific data, crucial for the accurate interpretation of the inhibitory effects on the Bax-mediated apoptotic pathway.

Introduction to Bax Inhibition and the Imperative for a Negative Control

Bax, a pro-apoptotic member of the Bcl-2 family, plays a pivotal role in the intrinsic pathway of apoptosis.[1] Upon activation, Bax translocates from the cytosol to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Bax inhibitor peptides (BIPs) are designed to prevent these events, offering therapeutic potential in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and retinal diseases.[1]

To validate that the observed anti-apoptotic effects are a direct result of Bax inhibition and not due to non-specific peptide interactions, a meticulously designed negative control is indispensable. An appropriate negative control peptide should share physicochemical properties with the active inhibitor but lack the specific Bax-binding and inhibitory function.

Designing an Effective Negative Control Peptide

The two most common strategies for designing a negative control for a Bax inhibitor peptide are:

-

Scrambled Peptides: The amino acid sequence of the active peptide is randomized. This approach maintains the same amino acid composition and overall charge while disrupting the specific three-dimensional structure required for Bax interaction.

-

Mutated Peptides: Key amino acid residues within the active peptide that are critical for binding to Bax are substituted, often with alanine (Alanine Scanning) or other residues that abolish the interaction.[2][3] This method helps to pinpoint the specific residues essential for the inhibitory activity.

It is crucial that both the Bax inhibitor peptide and its negative control are handled identically throughout the experimental process, including any modifications for cell permeability (e.g., conjugation to a cell-penetrating peptide).

Experimental Design and Key Assays

A multi-assay approach is recommended to thoroughly validate the specificity of a Bax inhibitor peptide. The following protocols outline key experiments to differentiate the activity of the inhibitor from its negative control.

Experimental Protocols

Protocol 1: Assessment of Cell Viability

This protocol determines the ability of the Bax inhibitor peptide to protect cells from an apoptotic stimulus, a protective effect that should not be observed with the negative control. Assays like the MTT or MTS assay measure the metabolic activity of viable cells.[4]

A. Materials

-

Target cells cultured in appropriate media

-

Bax inhibitor peptide and negative control peptide

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization buffer (for MTT)

-

96-well microplates

-

Microplate reader

B. Procedure

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-incubate the cells with a range of concentrations of the Bax inhibitor peptide or the negative control peptide for 2-4 hours.

-

Introduce the apoptosis-inducing agent to the appropriate wells. Include untreated cells and cells treated only with the apoptosis inducer as controls.

-

Incubate the plate for a period sufficient to induce apoptosis (typically 12-48 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

C. Data Presentation: Cell Viability

| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |

| Untreated Control | - | 100 ± 4.5 |

| Apoptosis Inducer Alone | - | 35 ± 5.2 |

| Bax Inhibitor + Inducer | 10 | 78 ± 6.1 |

| Bax Inhibitor + Inducer | 25 | 92 ± 3.8 |

| Negative Control + Inducer | 10 | 38 ± 4.9 |

| Negative Control + Inducer | 25 | 36 ± 5.5 |

Protocol 2: Caspase Activity Assay

This assay quantifies the activity of executioner caspases, such as caspase-3 and caspase-7, which are activated downstream of mitochondrial apoptosis.[5][6] A specific Bax inhibitor should prevent the activation of these caspases.

A. Materials

-

Treated cell lysates (from a parallel experiment to Protocol 1)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)[7]

-

Assay buffer

-

96-well black microplates (for fluorescence)

-

Fluorometric plate reader

B. Procedure

-

Prepare cell lysates from cells treated as described in Protocol 1.

-

Determine the total protein concentration of each lysate to ensure equal loading.

-

In a 96-well black plate, add an equal amount of protein from each lysate to individual wells.

-

Prepare a reaction mix containing the assay buffer and the fluorogenic caspase substrate.

-

Add the reaction mix to each well containing the cell lysate.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence using a fluorometric plate reader with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., 380 nm excitation and 460 nm emission for AMC).[8]

C. Data Presentation: Relative Caspase-3/7 Activity

| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) |

| Untreated Control | - | 1,200 ± 150 |

| Apoptosis Inducer Alone | - | 15,500 ± 980 |

| Bax Inhibitor + Inducer | 10 | 4,500 ± 420 |

| Bax Inhibitor + Inducer | 25 | 2,100 ± 250 |

| Negative Control + Inducer | 10 | 14,900 ± 1100 |

| Negative Control + Inducer | 25 | 15,200 ± 1050 |

Protocol 3: Co-Immunoprecipitation (Co-IP) for Target Engagement

Co-IP is used to demonstrate a direct physical interaction between the Bax inhibitor peptide and the Bax protein.[9] This is a critical experiment to confirm the mechanism of action and the specificity of the inhibitor.

A. Materials

-

Cell lysate containing the Bax protein

-

Bax inhibitor peptide (ideally with a tag like biotin for pulldown)

-

Negative control peptide (with the same tag)

-

Antibody specific for Bax

-

Protein A/G magnetic beads

-

Lysis and wash buffers

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

B. Procedure

-

Incubate the cell lysate with the tagged Bax inhibitor peptide or the tagged negative control peptide to allow for binding.

-

Add the anti-Bax antibody to the lysate and incubate to form the protein-antibody complex.

-

Add Protein A/G magnetic beads to the mixture to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing for the presence of the peptide tag.

C. Data Presentation: Co-Immunoprecipitation Results

| Immunoprecipitation Antibody | Pulldown with Tagged Peptide | Western Blot Detection | Conclusion |

| Anti-Bax | Bax Inhibitor Peptide | Positive for Peptide Tag | Interaction |

| Anti-Bax | Negative Control Peptide | Negative for Peptide Tag | No Interaction |

| Isotype Control IgG | Bax Inhibitor Peptide | Negative for Peptide Tag | Specificity Control |

Visualizations

Caption: Bax-mediated apoptosis pathway and points of intervention.

Caption: Workflow for validating Bax inhibitor peptide specificity.

Caption: Logical framework of experimental groups and expected results.

References

- 1. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational design of Bax-inhibiting peptides - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01142B [pubs.rsc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Cell viability assays | Abcam [abcam.com]

- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 9. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

Application Notes and Protocols: Western Blot Analysis of Apoptosis Following Bax Inhibitor Peptide Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bax, a pro-apoptotic member of the Bcl-2 family, plays a pivotal role in the intrinsic pathway of apoptosis. Upon apoptotic stimuli, Bax translocates from the cytosol to the mitochondria, where it oligomerizes and induces mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, subsequently activating the caspase cascade and culminating in cell death.

Bax inhibitor peptides are synthetic peptides designed to interfere with Bax activation and its pro-apoptotic function. These peptides, such as V5 and P5, are often derived from the Bax-binding domain of Ku70 and function by preventing the conformational changes required for Bax translocation to the mitochondria.[1] Consequently, they inhibit the downstream events of the intrinsic apoptotic pathway.

Western blotting is a fundamental technique to investigate the efficacy of Bax inhibitor peptides by monitoring the expression and activation of key proteins in the apoptotic signaling cascade. This document provides detailed application notes and protocols for performing Western blot analysis to assess the effects of Bax inhibitor peptide treatment.

Data Presentation

The following table summarizes quantitative data from Western blot analyses following treatment with Bax inhibitor peptide V5. The data illustrates the peptide's ability to modulate the expression of key apoptosis-related proteins.

| Protein | Function | Treatment Group | Fold Change vs. Control | Reference |

| Bcl-2 | Anti-apoptotic | Bax Inhibitor Peptide V5 | >3-fold increase | [1][2] |

| XIAP | Anti-apoptotic (caspase inhibitor) | Bax Inhibitor Peptide V5 | >11-fold increase | [1][2] |

| Bax | Pro-apoptotic | Bax Inhibitor Peptide V5 | 10-fold decrease | [1][2] |

| Bad | Pro-apoptotic | Bax Inhibitor Peptide V5 | 30-fold decrease | [1][2] |

| NF-κB-p65 | Pro-inflammatory/Pro-survival | Bax Inhibitor Peptide V5 | ~50% decrease | [1][2] |

Signaling Pathways and Experimental Workflow

Bax-Mediated Apoptotic Signaling Pathway

The following diagram illustrates the intrinsic apoptotic pathway, highlighting the central role of Bax and the points of intervention by Bax inhibitor peptides.

Caption: Bax-mediated intrinsic apoptotic pathway and the inhibitory action of Bax inhibitor peptides.

Experimental Workflow for Western Blot Analysis

The diagram below outlines the key steps for assessing the efficacy of Bax inhibitor peptides using Western blotting.

Caption: Workflow for Western blot analysis of apoptosis after Bax inhibitor peptide treatment.

Experimental Protocols

Cell Culture and Treatment

-

Seed the desired cell line (e.g., HeLa, Jurkat) in appropriate culture vessels and grow to 70-80% confluency.

-

Pre-treat cells with the Bax inhibitor peptide (e.g., 50-200 µM of V5 or P5 peptide) for a predetermined time (e.g., 1-4 hours). Include a vehicle-only control.

-

Induce apoptosis using a suitable stimulus (e.g., staurosporine, etoposide, UV irradiation). The concentration and duration of the apoptotic stimulus should be optimized for the specific cell line.

-

Include the following experimental groups:

-

Untreated control

-

Apoptotic stimulus only

-

Bax inhibitor peptide + Apoptotic stimulus

-

Bax inhibitor peptide only

-

Protein Extraction

A. Whole-Cell Lysate Preparation

-

Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the whole-cell protein extract.

B. Cytosolic and Mitochondrial Fractionation (for Cytochrome c Release Assay)

-

Harvest and wash cells as described above.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

-

Incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

The pellet contains the mitochondrial fraction, which can be lysed with RIPA buffer.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

Western Blotting

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Anti-Bax

-

Anti-Bcl-2

-

Anti-cleaved Caspase-3

-

Anti-Caspase-9

-

Anti-Cytochrome c

-

Anti-β-actin or Anti-GAPDH (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).

-

Normalize the band intensity of the target proteins to the corresponding loading control.

-

Calculate the fold change in protein expression relative to the control group.

-

References

Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay Using a Bax Inhibitor Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, with Bax being a central pro-apoptotic member. Upon activation, Bax translocates to the mitochondria, leading to the release of cytochrome c and subsequent caspase activation.[1]

Bax inhibitor peptides are valuable tools for studying the role of Bax in apoptosis and for developing potential therapeutics. These peptides can prevent the conformational changes and mitochondrial translocation of Bax, thereby inhibiting the apoptotic cascade.[2] This document provides a detailed protocol for utilizing a Bax inhibitor peptide, specifically Bax Inhibiting Peptide V5 (BIP-V5), in conjunction with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

Principle of the Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the differential staining of Annexin V and Propidium Iodide (PI).

-

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells. It can only enter cells in the later stages of apoptosis or necrosis where membrane integrity is compromised, staining the nucleus red.

By using these two stains simultaneously, we can differentiate the following cell populations via flow cytometry:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this assay.

Caption: Bax-mediated intrinsic apoptotic pathway and the point of inhibition by Bax Inhibitor Peptide V5.

References

Application Notes: Measuring Caspase Activity in Response to Bax Inhibitor Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with Bax being a key pro-apoptotic member.[1] Upon apoptotic stimuli, Bax translocates to the mitochondria, leading to the release of cytochrome c and subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.[2]

Bax inhibitor peptides are a class of therapeutic agents designed to prevent Bax-mediated apoptosis by inhibiting its activation and mitochondrial translocation.[3][4] A prominent example is the Bax Inhibitor Peptide V5 (BIP-V5), a cell-permeable pentapeptide derived from the Bax-binding domain of Ku70.[5][6][7] These peptides hold significant promise for the treatment of diseases characterized by excessive apoptosis.

These application notes provide a detailed overview and protocols for assessing the efficacy of Bax inhibitor peptides by measuring the activity of downstream caspases, specifically the initiator caspase-9 and the effector caspase-3.

Signaling Pathways

The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax. Activated Bax integrates into the outer mitochondrial membrane, forming pores that release cytochrome c into the cytosol.[2] Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9.[8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8] Bax inhibitor peptides act by preventing the initial activation and mitochondrial translocation of Bax, thereby blocking the entire downstream caspase activation cascade.[3]

Caption: Intrinsic Apoptotic Pathway and Point of Bax Inhibitor Intervention.

Experimental Workflow

The general workflow for assessing the effect of a Bax inhibitor peptide on caspase activity involves cell culture, induction of apoptosis, treatment with the inhibitor, cell lysis, and finally, the caspase activity assay.

Caption: General Experimental Workflow for Caspase Activity Assay.

Data Presentation

Quantitative data from caspase activity assays should be presented in a clear, tabular format to allow for easy comparison between different treatment groups. The following tables are representative examples of how to present such data.

Note: The following data is illustrative and intended to represent typical results. Actual results will vary depending on the cell type, apoptosis inducer, and specific Bax inhibitor peptide used.

Table 1: Effect of Bax Inhibitor Peptide V5 on Caspase-3 Activity (Colorimetric Assay)

| Treatment Group | Bax Inhibitor Peptide V5 (µM) | Absorbance at 405 nm (OD) | Fold Increase in Caspase-3 Activity (over Untreated Control) |

| Untreated Control | 0 | 0.15 ± 0.02 | 1.0 |

| Apoptosis Inducer | 0 | 0.85 ± 0.05 | 5.7 |

| Apoptosis Inducer + BIP-V5 | 10 | 0.62 ± 0.04 | 4.1 |

| Apoptosis Inducer + BIP-V5 | 50 | 0.35 ± 0.03 | 2.3 |

| Apoptosis Inducer + BIP-V5 | 100 | 0.20 ± 0.02 | 1.3 |

Table 2: Effect of Bax Inhibitor Peptide V5 on Caspase-9 Activity (Fluorometric Assay)

| Treatment Group | Bax Inhibitor Peptide V5 (µM) | Relative Fluorescence Units (RFU) | Fold Increase in Caspase-9 Activity (over Untreated Control) |

| Untreated Control | 0 | 1500 ± 120 | 1.0 |

| Apoptosis Inducer | 0 | 9800 ± 450 | 6.5 |

| Apoptosis Inducer + BIP-V5 | 10 | 7200 ± 380 | 4.8 |

| Apoptosis Inducer + BIP-V5 | 50 | 4100 ± 210 | 2.7 |

| Apoptosis Inducer + BIP-V5 | 100 | 2000 ± 150 | 1.3 |

Experimental Protocols

Protocol 1: Colorimetric Caspase-3 Activity Assay

This protocol is adapted from commercially available kits and provides a general procedure for measuring the activity of caspase-3, which recognizes the DEVD sequence.

Materials:

-

Cells of interest

-

Apoptosis inducer (e.g., Staurosporine, Etoposide)

-

Bax Inhibitor Peptide V5

-

Control peptide (optional)

-

96-well flat-bottom microplate

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM DTT, 20% glycerol, 0.5 mM EDTA)

-

Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL and allow them to adhere overnight.

-

Induction of Apoptosis: Treat cells with an appropriate apoptosis inducer for a predetermined time and concentration. Include an untreated control group.

-

Inhibitor Treatment: Pre-incubate cells with varying concentrations of Bax Inhibitor Peptide V5 (e.g., 10, 50, 100 µM) for 1-2 hours before adding the apoptosis inducer. Include a vehicle control.

-

Cell Lysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh 96-well plate.

-

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Caspase Assay:

-

To each well containing 50 µL of cell lysate, add 50 µL of 2x Reaction Buffer.

-

Add 5 µL of Ac-DEVD-pNA substrate (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control after subtracting the background reading (lysate without substrate).

Protocol 2: Fluorometric Caspase-9 Activity Assay

This protocol outlines a method for measuring the activity of caspase-9, which recognizes the LEHD sequence, using a fluorometric substrate.

Materials:

-

Cells of interest

-

Apoptosis inducer

-

Bax Inhibitor Peptide V5

-

Control peptide (optional)

-

96-well black, flat-bottom microplate

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

Caspase-9 substrate: Ac-LEHD-AFC (acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin)

-

Fluorometric microplate reader with 400 nm excitation and 505 nm emission filters

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

-

Cell Lysis: Follow step 4 from Protocol 1, transferring the lysate to a 96-well black plate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Caspase Assay:

-

To each well containing 50 µL of cell lysate, add 50 µL of 2x Reaction Buffer.

-

Add 5 µL of Ac-LEHD-AFC substrate (final concentration 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9]

-

Data Analysis: Determine the fold increase in caspase-9 activity by comparing the RFU of the treated samples to the untreated control after subtracting the background.

References

- 1. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bax-Dependent Caspase-3 Activation Is a Key Determinant in p53-Induced Apoptosis in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bax-Inhibiting Peptide, V5 - Calbiochem | 196810 [merckmillipore.com]

- 4. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bax inhibitor peptide V5 acetate | Apoptosis | TargetMol [targetmol.com]

- 6. abmole.com [abmole.com]

- 7. Bax inhibitor peptide V5 (CAS 579492-81-2): R&D Systems [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Bax Inhibitor Peptide Delivery in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bax inhibitor peptides (BIPs) are a class of cell-penetrating peptides designed to prevent apoptosis by inhibiting the pro-apoptotic protein Bax. These peptides, often derived from the Bax-binding domain of Ku70, hold therapeutic potential for diseases characterized by excessive cell death, such as neurodegenerative disorders and ischemia, as well as for protecting healthy tissues during cancer therapy. This document provides detailed application notes and protocols for the delivery of Bax inhibitor peptides in mouse models, focusing on direct administration and nanoparticle-mediated delivery.

Featured Bax Inhibitor Peptides

Several Bax inhibitor peptides have been developed and characterized. The most common sequences are pentapeptides that have been shown to be cell-permeable and effective at inhibiting Bax-mediated apoptosis.

| Peptide Name | Sequence | Origin | Key Characteristics |

| BIP-V5 | VPMLK | Human Ku70 | Cell-permeable, inhibits Bax conformational change and mitochondrial translocation.[1] |

| Mouse BIP | VPTLK | Mouse Ku70 | Cell-permeable, binds to Bax and suppresses cell death.[1] |

| Rat BIP | VPALR | Rat Ku70 | Cell-permeable, binds to Bax and suppresses cell death.[1] |

Signaling Pathway of Bax Inhibition by BIPs

Bax inhibitor peptides function by interfering with the activation of Bax, a key event in the intrinsic pathway of apoptosis.